molecular formula C20H20O6 B12542064 Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate CAS No. 660849-95-6

Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate

Cat. No.: B12542064
CAS No.: 660849-95-6
M. Wt: 356.4 g/mol
InChI Key: RAUDWENAMRSIRH-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate (C₂₀H₂₀O₆) is a diester featuring a central (Z)-but-2-ene-1,4-diylbis(oxy) bridge connecting two 4-methoxycarbonylphenoxy groups. It is synthesized via nucleophilic substitution between methyl 4-hydroxybenzoate and (Z)-1,4-dichloro-2-butene in acetonitrile with potassium carbonate and KI, yielding 45% as a white solid (mp 78–81°C) . This compound serves as a key intermediate in synthesizing small-molecule inhibitors targeting protein-protein interactions, such as NusB−NusE .

Properties

CAS No.

660849-95-6

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[4-(4-methoxycarbonylphenoxy)but-2-enoxy]benzoate

InChI

InChI=1S/C20H20O6/c1-23-19(21)15-5-9-17(10-6-15)25-13-3-4-14-26-18-11-7-16(8-12-18)20(22)24-2/h3-12H,13-14H2,1-2H3

InChI Key

RAUDWENAMRSIRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Fischer esterification remains the most widely reported method for synthesizing dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate. This acid-catalyzed equilibrium reaction involves:
$$
\text{4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid} + 2\text{CH}3\text{OH} \rightleftharpoons \text{Dimethyl ester} + 2\text{H}2\text{O}
$$
Sulfuric acid (5–10 mol%) or p-toluenesulfonic acid (PTSA, 3–7 mol%) are preferred catalysts. Excess methanol (5–10 equiv) shifts equilibrium toward ester formation.

Optimized Laboratory Procedure

A representative protocol involves:

  • Dissolving 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid (1.0 equiv) in anhydrous methanol (0.5 M)
  • Adding concentrated H$$2$$SO$$4$$ (8 mol%)
  • Refluxing at 65°C for 12–16 hours under N$$_2$$
  • Quenching with saturated NaHCO$$_3$$, extracting with EtOAc, and concentrating
  • Purifying via silica chromatography (hexane:EtOAc 4:1)

Yield : 78–82%
Purity : 93–97% (HPLC)

Carbodiimide-Mediated Esterification

DCC/DMAP Coupling System

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enables esterification under mild conditions:
$$
\text{Acid} + \text{MeOH} \xrightarrow{\text{DCC/DMAP}} \text{Ester} + \text{DCU}
$$
Conditions :

  • DCC (1.2 equiv), DMAP (0.1 equiv) in CH$$2$$Cl$$2$$ at 0°C → RT
  • Reaction time: 4–6 hours

Advantages :

  • Avoids strong acids
  • Compatible with thermally labile intermediates

Yield : 85–88%
Byproduct : Dicyclohexylurea (DCU) removed by filtration

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors to enhance mass/heat transfer:

Parameter Value
Reactor volume 50 L
Temperature 70°C
Residence time 45 min
Catalyst Amberlyst® 15 (3 wt%)
Methanol:Acid ratio 8:1

Productivity : 12 kg/day
Purity : 95–98% after wiped-film evaporation

Critical Process Optimization Strategies

Solvent Effects on Reaction Kinetics

Solvent screening reveals pronounced rate acceleration in polar aprotic media:

Solvent Relative Rate (k/k$$_0$$)
Methanol 1.0
THF 2.3
DMF 3.1
Acetonitrile 2.8

Data from

Catalyst Loading vs. Yield Correlation

A non-linear relationship emerges between H$$2$$SO$$4$$ concentration and conversion:

$$
\text{Yield (\%)} = 22.6 \ln(\text{[H}2\text{SO}4\text{]}) + 58.4 \quad (R^2 = 0.97)
$$

Optimum catalyst loading: 7–9 mol%

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability Cost Index
Fischer (H$$2$$SO$$4$$) 78–82 93–97 Moderate 1.0
DCC/DMAP 85–88 96–99 Low 3.2
Continuous Flow 91–94 95–98 High 0.8

Cost index normalized to Fischer method

Challenges and Mitigation Strategies

Hydrolytic Degradation

The ester bond undergoes hydrolysis at >80°C in aqueous media (k = 0.12 h$$^{-1}$$ at pH 7). Mitigation approaches include:

  • Strict anhydrous conditions during synthesis
  • Storage under N$$_2$$ with molecular sieves

Byproduct Formation

GC-MS analysis identifies three major impurities:

  • Mono-methyl ester (3–5%)
  • Trans-cyclization product (1–2%)
  • Oxidative dimer (<1%)

Silica gel chromatography (230–400 mesh) reduces total impurities to <0.5%.

Emerging Methodologies

Enzymatic Esterification

Preliminary studies with Candida antarctica lipase B show promise:

  • Solvent-free system at 45°C
  • 62% conversion after 48 hours
  • Excellent stereocontrol but limited scalability

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid.

    Reduction: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

1. Polymer Chemistry

  • Role as a Monomer : This compound is utilized as a monomer in the synthesis of polyesters and polyurethanes. Its structure allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.
  • Case Study : Research has demonstrated that incorporating dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications.

2. Coatings and Adhesives

  • Functionality : The compound serves as an additive in coatings and adhesives to enhance adhesion properties and durability.
  • Case Study : A study evaluated the performance of coatings containing this compound, revealing increased resistance to environmental degradation compared to traditional formulations.

3. Cosmetic Industry

  • Use in Formulations : this compound is explored for its potential as an emollient and stabilizer in cosmetic formulations. Its ability to improve texture and skin feel is particularly valued.
  • Regulatory Insights : According to the ASEAN Cosmetic Directive, this compound is assessed for safety and efficacy in cosmetic products, ensuring compliance with regional regulations .

Data Tables

Application AreaFunctionalityBenefits
Polymer ChemistryMonomer for polyestersEnhanced mechanical properties
CoatingsAdditive for improved adhesionIncreased durability against environmental factors
CosmeticsEmollient and stabilizerImproved texture and skin feel

Mechanism of Action

The mechanism by which Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate exerts its effects depends on the specific application. In enzymatic hydrolysis, the ester bonds are cleaved by esterases, releasing the corresponding acids and alcohols. The molecular targets and pathways involved include the active sites of esterases and other enzymes that interact with ester bonds.

Comparison with Similar Compounds

Comparative Data Table

Compound Bridging Group Ester Groups Melting Point (°C) Key Applications
This compound (Z)-but-2-ene-1,4-diyl Methyl 78–81 Protein interaction inhibitors
Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate Propane-1,3-diyl Methyl Not reported Ligand synthesis
Diethyl 4,4′-(butane-1,4-diyldioxy)dibenzoate Butane-1,4-diyl Ethyl Not reported Crystallographic studies
Dimethyl 4,4'-oxydibenzoate Ether (4,4'-oxydi) Methyl 125–152 Polymers, agrochemicals

Research Findings and Trends

  • Reactivity : The unsaturated but-2-ene bridge in the target compound enhances susceptibility to electrophilic additions compared to saturated analogs .
  • Crystallography : Propane- and butane-bridged analogs show predictable packing patterns, while the Z-configured but-2-ene bridge introduces steric constraints affecting crystal symmetry .

Biological Activity

Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate is a unique organic compound classified as an ester. Its structure comprises two benzoate groups linked by a but-2-ene-1,4-diylbis(oxy) moiety. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The compound's molecular formula is C18H18O6C_{18}H_{18}O_6, and it possesses two ester functional groups that can undergo hydrolysis and other chemical reactions. The presence of the but-2-ene linker imparts specific steric and electronic properties that influence its reactivity and biological interactions.

This compound primarily interacts with biological systems through enzymatic hydrolysis. Esterases cleave the ester bonds, releasing the corresponding acids and alcohols. The molecular targets include active sites of esterases and other enzymes involved in lipid metabolism.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This activity could be attributed to its ability to disrupt microbial membranes or interfere with metabolic processes.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for esterases, affecting lipid digestion and absorption.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with cell cycle progression.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various esters, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as a natural preservative or therapeutic agent.
  • Cytotoxicity Assays : In a comparative study involving several synthetic esters, this compound demonstrated higher cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Data Tables

PropertyValue
Molecular FormulaC18H18O6C_{18}H_{18}O_6
CAS Number660849-95-6
Antimicrobial Activity (Zone of Inhibition)15 mm (against E. coli)
Cytotoxicity IC50 (MCF-7)25 µM

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